molecular formula C23H21N3O6 B277976 3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide

Cat. No. B277976
M. Wt: 435.4 g/mol
InChI Key: QYVQXMSJVMXAFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, also known as TDP-43 inhibitor, is a chemical compound that has been studied for its potential therapeutic applications in neurodegenerative diseases.

Mechanism of Action

3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide inhibitor works by binding to the C-terminal domain of 3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide and preventing its abnormal aggregation. This leads to the restoration of normal RNA processing and transport in neurons. 3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide inhibitor has also been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in ALS and FTD models, suggesting that it has additional neuroprotective effects.
Biochemical and Physiological Effects:
3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide inhibitor has been shown to reduce the aggregation of 3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide and improve the survival of neurons in cell culture and animal models of ALS and FTD. It has also been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in these models. In addition, 3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide inhibitor has been shown to improve the motor function and increase the lifespan of ALS and FTD models.

Advantages and Limitations for Lab Experiments

One advantage of 3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide inhibitor is its specificity for 3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide, which reduces the risk of off-target effects. Another advantage is its ability to penetrate the blood-brain barrier, which allows it to reach the brain and exert its therapeutic effects. However, one limitation of 3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide inhibitor is its relatively low potency, which may require higher doses for therapeutic efficacy. Another limitation is the lack of clinical data on its safety and efficacy in humans.

Future Directions

For 3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide inhibitor include the optimization of its potency and pharmacokinetic properties, the development of more efficient synthesis methods, and the evaluation of its safety and efficacy in clinical trials. Other potential future directions include the investigation of its therapeutic potential in other neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, and the exploration of its mechanism of action at the molecular level.
Conclusion:
3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide inhibitor is a promising chemical compound that has been studied for its potential therapeutic applications in neurodegenerative diseases. Its ability to reduce the aggregation of 3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide and improve the survival of neurons in cell culture and animal models of ALS and FTD makes it a potential candidate for drug development. However, further research is needed to optimize its potency and pharmacokinetic properties, evaluate its safety and efficacy in clinical trials, and explore its mechanism of action at the molecular level.

Synthesis Methods

The synthesis method of 3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide inhibitor involves several steps, including the preparation of 2-methoxy-5-(2-nitrophenyl)oxazole, the reduction of the nitro group to an amine, and the coupling of the amine with 3,4,5-trimethoxybenzoyl chloride. The final product is obtained by reacting the resulting intermediate with 2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-amine.

Scientific Research Applications

3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide inhibitor has been studied for its potential therapeutic applications in neurodegenerative diseases, particularly in amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD). 3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide is a protein that plays a crucial role in RNA processing and transport in neurons. Its abnormal aggregation has been linked to the pathogenesis of ALS and FTD. 3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide inhibitor has been shown to reduce the aggregation of 3,4,5-trimethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide and improve the survival of neurons in cell culture and animal models of ALS and FTD.

properties

Molecular Formula

C23H21N3O6

Molecular Weight

435.4 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

InChI

InChI=1S/C23H21N3O6/c1-28-16-8-7-13(23-26-21-17(32-23)6-5-9-24-21)10-15(16)25-22(27)14-11-18(29-2)20(31-4)19(12-14)30-3/h5-12H,1-4H3,(H,25,27)

InChI Key

QYVQXMSJVMXAFT-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.